(R)-3-((tert-Butoxycarbonyl)amino)-4,4-diphenylbutanoic acid
Overview
Description
®-3-((tert-Butoxycarbonyl)amino)-4,4-diphenylbutanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is a common protecting group for amines, which helps to prevent unwanted reactions during synthesis.
Mechanism of Action
Target of Action
The primary target of the compound ®-3-((tert-Butoxycarbonyl)amino)-4,4-diphenylbutanoic acid, also known as Boc-®-3-Amino-4,4-diphenyl-butyric acid, is the amino group in organic compounds . This compound is used as a protecting group for amines, which are strong nucleophiles and bases .
Mode of Action
The mode of action of Boc-®-3-Amino-4,4-diphenyl-butyric acid involves the conversion of the amino group into a carbamate to protect it during transformations of other functional groups . The tert-butyloxycarbonyl (Boc) group is added to the amine through a nucleophilic addition-elimination reaction, forming a tetrahedral intermediate .
Biochemical Pathways
The biochemical pathways affected by Boc-®-3-Amino-4,4-diphenyl-butyric acid primarily involve the synthesis of peptides . The Boc group is widely used to protect amino groups during peptide synthesis . The addition and removal of the Boc group are key steps in these pathways .
Pharmacokinetics
The Boc group can be removed with a strong acid such as trifluoracetic acid (TFA), which could impact the compound’s bioavailability .
Result of Action
The result of the action of Boc-®-3-Amino-4,4-diphenyl-butyric acid is the protection of the amino group, allowing for transformations of other functional groups without interference from the amine . This is particularly useful in the synthesis of peptides .
Action Environment
The action of Boc-®-3-Amino-4,4-diphenyl-butyric acid can be influenced by environmental factors. Additionally, the compound’s stability and efficacy can be affected by temperature, as high temperatures can facilitate the deprotection of Boc-protected amino acids and peptides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((tert-Butoxycarbonyl)amino)-4,4-diphenylbutanoic acid typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amino acid derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic addition-elimination mechanism, forming a tetrahedral intermediate that eventually yields the protected amino acid .
Industrial Production Methods
In an industrial setting, the synthesis of Boc-protected amino acids can be scaled up using flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
®-3-((tert-Butoxycarbonyl)amino)-4,4-diphenylbutanoic acid can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amine acts as a nucleophile.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Deprotection: The major product is the free amine, along with by-products such as carbon dioxide and tert-butanol.
Substitution: The major products depend on the specific reagents used in the reaction.
Scientific Research Applications
®-3-((tert-Butoxycarbonyl)amino)-4,4-diphenylbutanoic acid has several applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein folding.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Comparison with Similar Compounds
Similar Compounds
Phenylmethoxycarbonyl (Cbz) protected amino acids: These compounds use a different protecting group that is stable under acidic and basic conditions but can be cleaved by catalytic hydrogenation.
Fmoc-protected amino acids: These compounds use the fluorenylmethyloxycarbonyl (Fmoc) group, which can be removed under basic conditions.
Uniqueness
®-3-((tert-Butoxycarbonyl)amino)-4,4-diphenylbutanoic acid is unique due to the stability and ease of removal of the Boc group. The tert-butyl carbocation formed during deprotection is highly stable, making the deprotection process efficient and straightforward .
Properties
IUPAC Name |
(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4,4-diphenylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-21(2,3)26-20(25)22-17(14-18(23)24)19(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,17,19H,14H2,1-3H3,(H,22,25)(H,23,24)/t17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLGVWWIOFMUJSK-QGZVFWFLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C(C1=CC=CC=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)O)C(C1=CC=CC=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426646 | |
Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-4,4-diphenylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
332062-06-3 | |
Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-4,4-diphenylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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